molecular formula C16H17N3O B12594087 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide

3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide

Katalognummer: B12594087
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: PQOSCDBHYKGDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide is a heterocyclic compound that belongs to the imidazoquinoline family This compound is known for its unique structural features, which include an imidazole ring fused to a quinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclohexyl-3H-imidazo[4,5-c]quinoline with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or other halogens .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxide group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of the oxide group .

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imiquimod: Another imidazoquinoline compound known for its immune-modulating properties.

    Resiquimod: A compound with similar structure and function, used as an immune response modifier.

Uniqueness

3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide is unique due to the presence of the cyclohexyl group and the oxide functional group, which confer distinct chemical and biological properties compared to other imidazoquinoline derivatives .

Eigenschaften

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

2-cyclohexyl-5-hydroxyimidazo[4,5-c]quinoline

InChI

InChI=1S/C16H17N3O/c20-19-10-13-15(12-8-4-5-9-14(12)19)18-16(17-13)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2

InChI-Schlüssel

PQOSCDBHYKGDNL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=NC3=CN(C4=CC=CC=C4C3=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.